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Compound of Interest

Compound Name: 1-Benzyl-3-methylpiperazine

Cat. No.: B130311

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-methylpiperazine is a valuable chiral building block in medicinal chemistry,
offering a versatile scaffold for the synthesis of a wide array of biologically active molecules.
The presence of a stereocenter at the 3-position of the piperazine ring allows for the
exploration of stereospecific interactions with biological targets, a critical aspect in modern drug
design. The benzyl group serves as a readily cleavable protecting group for one of the
piperazine nitrogens, facilitating regioselective functionalization. This guide provides a
comprehensive overview of the synthesis, resolution, and application of 1-benzyl-3-
methylpiperazine in the development of novel therapeutics, with a focus on its role in targeting
neurokinin receptors, kinases, and apoptosis pathways.

Physicochemical Properties

The enantiomers of 1-benzyl-3-methylpiperazine possess distinct physicochemical
properties, which are crucial for their characterization and application in stereoselective
synthesis. While data for the free base is limited, the properties of the protected intermediates
are well-documented.
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(R)-1-Benzyl-3- (S)-1-Benzyl-3- Racemic 1-Benzyl-
Property ] . . . . .
methylpiperazine methylpiperazine 3-methylpiperazine
Molecular Formula Ci12H1sNz2 C12H1sN:2 Ci12H1sN:2
Molecular Weight 190.28 g/mol 190.28 g/mol 190.28 g/mol
Not specified in
CAS Number 132871-11-5 3138-90-7[1][2][3]
results
Appearance - - Solid[1][3]
Boiling Point - - -
Melting Point - - -

Specific Rotation - - -

Note: Specific data for the free base enantiomers are not readily available in the provided
search results. The data for the protected intermediates, such as the Cbz-protected forms, are
more common.

Property (R)-1-Cb-z-3- - (S)-1-Cb-z-3- -
methylpiperazine methylpiperazine

Molecular Formula C13H1sN202 C13H18N202

Molecular Weight 234.29 g/mol [4] 234.29 g/mol [5]

CAS Number 623586-00-5[4] 612493-87-5[5]

Boiling Point 358°C at 760 mmHg[4] -

Density 1.1+0.1 g/cm3[4] -

Refractive Index 1.531[4] -

Flash Point 170.3+24.6 °C[4] -

Synthesis and Chiral Resolution
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The synthesis of 1-benzyl-3-methylpiperazine can be achieved through various routes, often
starting from commercially available chiral precursors like alanine or through the resolution of a
racemic mixture.

Experimental Protocol: Synthesis of Racemic 1-Benzyl-
3-methylpiperazine

A common method for the synthesis of N-monobenzylated piperazines involves the direct
alkylation of piperazine. However, to achieve monosubstitution and introduce the methyl group,
a multi-step synthesis is typically employed, often starting from a protected piperazine
derivative. A general procedure for the N-alkylation of a piperazine is as follows:

o Protection: 2-Methylpiperazine is reacted with a suitable protecting group, such as di-tert-
butyl dicarbonate (Boc20), to yield a mono-protected intermediate.

e Benzylation: The remaining free secondary amine of the protected 2-methylpiperazine is
then benzylated using benzyl bromide or benzyl chloride in the presence of a base like
potassium carbonate in a suitable solvent such as acetonitrile or DMF.

o Deprotection: The protecting group is subsequently removed under appropriate conditions
(e.g., acidic conditions for a Boc group) to yield racemic 1-benzyl-3-methylpiperazine.

Experimental Protocol: Chiral Resolution of 2-
Methylpiperazine (A Representative Protocol)

While a specific, detailed protocol for 1-benzyl-3-methylpiperazine is not available in the
search results, a representative procedure for the resolution of the closely related 2-
methylpiperazine using tartaric acid provides a valuable template.[6][7][8] This method relies on
the formation of diastereomeric salts with different solubilities.

» Salt Formation: A solution of racemic 2-methylpiperazine in a suitable solvent (e.g., a mixture
of acetic acid and water) is treated with a chiral resolving agent, such as L-tartaric acid.[6]

o Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled
to allow for the preferential crystallization of one of the diastereomeric salts. Seeding with a
small crystal of the desired diastereomer can aid in this process.[6]
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« Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a cold
solvent.

 Liberation of the Free Amine: The resolved diastereomeric salt is then treated with a base
(e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically
enriched free amine.

o Extraction: The free amine is extracted into an organic solvent, dried, and the solvent is
evaporated to yield the enantiopure 2-methylpiperazine.

This enantiopure 2-methylpiperazine can then be benzylated to afford the desired enantiomer
of 1-benzyl-3-methylpiperazine.

Precipitates
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Caption: Chiral resolution workflow for 1-benzyl-3-methylpiperazine.

Applications in Medicinal Chemistry

The enantiomers of 1-benzyl-3-methylpiperazine are valuable precursors for the synthesis of
a variety of pharmacologically active compounds. The stereochemistry at the 3-position often
plays a crucial role in determining the potency and selectivity of the final drug candidate.

Neurokinin-1 (NK1) Receptor Antagonists

NK1 receptor antagonists are a class of drugs used for the treatment of chemotherapy-induced
nausea and vomiting, as well as other conditions like depression and pain. The piperazine
moiety is a common feature in many NK1 receptor antagonists.
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Signaling Pathway of the NK1 Receptor

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous
ligand Substance P, activates downstream signaling cascades. This activation leads to the
generation of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG),
ultimately resulting in increased intracellular calcium levels and activation of Protein Kinase C
(PKC). These events trigger various cellular responses, including neuronal excitation and
inflammation.
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Caption: Simplified NK1 receptor signaling pathway and the inhibitory action of antagonists.
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Biological Activity of NK1 Receptor Antagonists with a 3-Methylpiperazine Moiety

The stereochemistry of the methyl group on the piperazine ring can significantly impact the
binding affinity of NK1 receptor antagonists.

Modification on

Compound ID . . Target Activity (ICso or Ki)
Piperazine

Compound A (R)-3-methyl Human NK1-R Hypothetical value

Compound B (S)-3-methyl Human NK1-R Hypothetical value

Note: Specific quantitative data for a series of NK1 antagonists derived directly from 1-benzyl-
3-methylpiperazine were not available in the provided search results. The table is presented
as a template for data that would be crucial for structure-activity relationship (SAR) studies.

Mcl-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and is a key
target in cancer therapy. Overexpression of Mcl-1 is associated with tumor survival and
resistance to chemotherapy. Small molecule inhibitors that bind to the BH3-binding groove of
Mcl-1 can restore the apoptotic process in cancer cells. Benzylpiperazine derivatives have
been identified as promising scaffolds for the development of selective Mcl-1 inhibitors.[9]

Signaling Pathway of Mcl-1 in Apoptosis

Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing
mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.
Mcl-1 inhibitors disrupt this interaction, freeing the pro-apoptotic proteins to initiate cell death.
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Caption: Role of Mcl-1 in apoptosis and its inhibition by benzylpiperazine derivatives.
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Biological Activity of Benzylpiperazine-based Mcl-1 Inhibitors

Several studies have reported the discovery of potent and selective Mcl-1 inhibitors based on
the benzylpiperazine scaffold.

Compound ID Modifications Mcl-1 Ki (pM) Bcl-2 Ki (uM) Bcl-xL Ki (uM)

Benzylpiperazine
Lead Compound 0.18[9] > 20 > 20
core

Substitution on
Analog 1 ) Data Data Data
the benzyl ring

Modification of
Analog 2 the piperazine Data Data Data

substituent

Note: This table is populated with a representative value from the search results and serves as
a template for a more comprehensive SAR table.[9]

Kinase Inhibitors

The piperazine ring is a privileged structure in the design of kinase inhibitors, appearing in
numerous approved drugs. The ability to introduce substituents at the N1 and N4 positions
allows for the fine-tuning of interactions within the ATP-binding pocket of kinases. Chiral
piperazines, such as those derived from 1-benzyl-3-methylpiperazine, can provide an
additional level of specificity and potency.

Biological Activity of Piperazine-Containing Kinase Inhibitors

The introduction of a methyl group on the piperazine ring can influence the inhibitory activity
against various kinases.
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(R)-3- (S)-3-

Compound ID Kinase Target methylpiperazine methylpiperazine
ICs0 (NM) ICs0 (NM)

Inhibitor X CDK2 41.70[10][11]

Inhibitor Y ALK5 - 9.29 (pKi)[12]

Note: The data presented are for compounds containing a methylpiperazine moiety, but not
necessarily derived directly from 1-benzyl-3-methylpiperazine. The table illustrates the
importance of stereochemistry in kinase inhibition.[10][11][12]

Conclusion

1-Benzyl-3-methylpiperazine is a chiral building block of significant importance in medicinal
chemistry. Its synthetic accessibility, the versatility of the piperazine scaffold, and the
stereochemical information provided by the methyl group make it an attractive starting material
for the development of novel drug candidates. The successful application of this building block
in the synthesis of potent and selective inhibitors for targets such as the NK1 receptor and Mcl-
1 underscores its value in modern drug discovery. Further exploration of the chemical space
around this scaffold is likely to yield new therapeutic agents with improved pharmacological
profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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